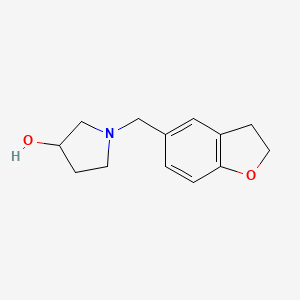
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole
説明
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole (DCPP) is an organic compound belonging to the family of pyrazoles. It is a colorless solid with a molecular weight of 228.25 g/mol. Its melting point is around 110-112 °C and its boiling point is around 327-329 °C. DCPP is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
作用機序
The mechanism of action of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole is not yet fully understood. However, it is believed that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to increased neuronal activity.
Biochemical and Physiological Effects
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole can inhibit the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This can lead to increased neuronal activity, which may have beneficial effects on memory, learning, and other cognitive functions. In vivo studies have shown that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole can also stimulate the release of dopamine, which can lead to improved mood and increased motivation.
実験室実験の利点と制限
The advantages of using 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to inhibit the enzyme acetylcholinesterase. The main limitation of using 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole in laboratory experiments is its low yield, as it is difficult to obtain a high yield of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole from the synthesis reactions described above.
将来の方向性
The future directions for research on 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole include further investigation into its mechanism of action, its potential therapeutic applications, and its potential as a reagent and catalyst. Additionally, further research into the synthesis of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole and its derivatives could lead to improved yields and more efficient synthesis methods. Finally, further investigation into the biochemical and physiological effects of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole could lead to a better understanding of its potential as a therapeutic agent.
科学的研究の応用
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has been widely used in scientific research as a reagent, catalyst, and inhibitor. It has been used in the synthesis of various organic compounds, such as 1,3-diaryl-2-pyrazolines, 1,3-diaryl-2-thiazolines, and 3,5-diaryl-1-(difluoromethyl)-1H-pyrazoles. It has also been used in the catalytic hydrogenation of olefins, in the synthesis of 1,3-diaryl-2-pyrazolines, and in the inhibition of the enzyme acetylcholinesterase.
特性
IUPAC Name |
3,5-dicyclopropyl-1-(difluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)14-9(7-3-4-7)5-8(13-14)6-1-2-6/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCZXNUYYWBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C(F)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



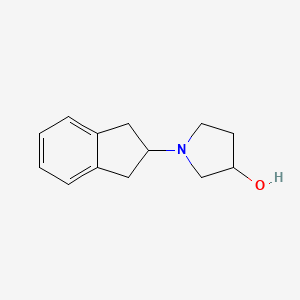
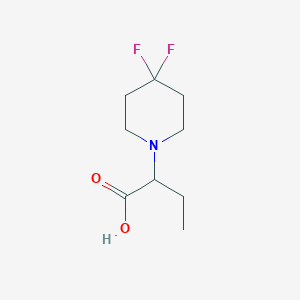
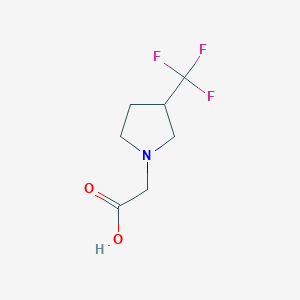
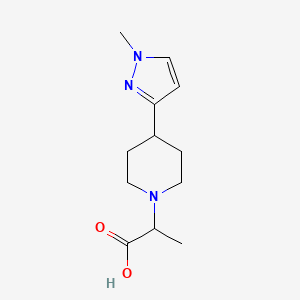
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
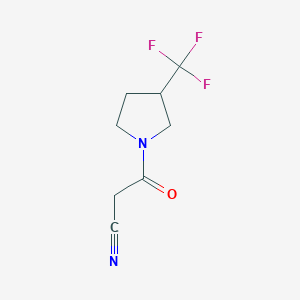
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)
